molecular formula C18H19NO2 B1607150 Methyl 1-benzhydrylazetidine-2-carboxylate CAS No. 33667-52-6

Methyl 1-benzhydrylazetidine-2-carboxylate

Cat. No. B1607150
CAS RN: 33667-52-6
M. Wt: 281.3 g/mol
InChI Key: COVUSEPDCOAOTR-UHFFFAOYSA-N
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Description

Methyl 1-benzhydrylazetidine-2-carboxylate, also known as MAB-CHMINACA, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. It was first synthesized in 2014 and has gained popularity as a recreational drug due to its potent effects on the central nervous system. However, its chemical properties also make it a valuable tool in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Beta-Lactamase Inhibitory Properties : Methyl 1-benzhydrylazetidine derivatives have been explored for their potential as beta-lactamase inhibitors. These compounds show excellent inhibitory properties against various bacterial beta-lactamases, making them of interest in antibiotic resistance studies (Micetich et al., 1987).

  • Synthesis of Functional Derivatives : Methyl 1-benzhydrylazetidine-2-carboxylate is used as a precursor for synthesizing various functional derivatives. This includes the conversion to corresponding carboxylic acids and carbinols, highlighting its versatility in organic synthesis (Chen et al., 1967).

  • Palladium-Catalyzed Reactions : The compound plays a role in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This demonstrates its utility in facilitating complex organic reactions (Giri et al., 2007).

Applications in Medicinal Chemistry

  • Synthesis of Benzodiazepine Derivatives : It serves as a starting material for synthesizing novel 1,4-benzodiazepine derivatives. These compounds are significant in medicinal chemistry for their potential use in creating new therapeutic agents (Wang et al., 2008).

  • Preparation of Amino Acids : Methyl 1-benzhydrylazetidine-2-carboxylates are used in the preparation of polysubstituted amino acids, which are essential in peptide synthesis and drug development (Papa & Tomasini, 2000).

  • Biotransformation Studies : This compound is involved in biotransformation studies, specifically in the efficient and enantioselective transformation of azetidine-2-carbonitriles. Such studies are crucial for developing novel pharmaceuticals (Leng et al., 2009).

properties

IUPAC Name

methyl 1-benzhydrylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-18(20)16-12-13-19(16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVUSEPDCOAOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300292
Record name methyl 1-benzhydrylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzhydrylazetidine-2-carboxylate

CAS RN

33667-52-6
Record name 33667-52-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-benzhydrylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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